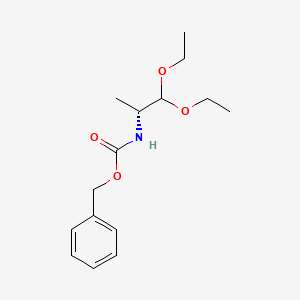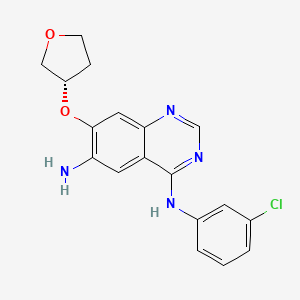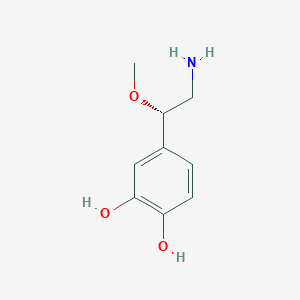
O-Methyl (S)-Noradrenaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-Methyl (S)-Noradrenaline is a synthetic derivative of noradrenaline, a naturally occurring catecholamine that functions as a neurotransmitter and hormone. This compound is characterized by the addition of a methyl group to the oxygen atom of the catechol moiety, which can significantly alter its biological activity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl (S)-Noradrenaline typically involves the methylation of noradrenaline. One common method is the use of methyl iodide (CH₃I) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can be more efficient than batch processes. The use of automated systems and reactors can also enhance the yield and purity of the final product .
化学反応の分析
Types of Reactions
O-Methyl (S)-Noradrenaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the catechol moiety, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or arylated derivatives.
科学的研究の応用
O-Methyl (S)-Noradrenaline has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in neurotransmission and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects in treating conditions like depression and Parkinson’s disease.
作用機序
The mechanism of action of O-Methyl (S)-Noradrenaline involves its interaction with adrenergic receptors in the nervous system. It primarily targets alpha and beta-adrenergic receptors, leading to various physiological responses such as vasoconstriction, increased heart rate, and enhanced neurotransmitter release. The methylation of the catechol moiety can affect its binding affinity and selectivity for these receptors .
類似化合物との比較
Similar Compounds
Noradrenaline: The parent compound, which lacks the methyl group on the catechol moiety.
O-Methyl Dopamine: Similar structure but with a different substitution pattern.
Methoxamine: Another adrenergic agonist with a similar mechanism of action.
Uniqueness
O-Methyl (S)-Noradrenaline is unique due to its specific methylation, which can enhance its stability and alter its pharmacokinetic properties. This modification can lead to differences in its biological activity and therapeutic potential compared to its analogs .
特性
分子式 |
C9H13NO3 |
|---|---|
分子量 |
183.20 g/mol |
IUPAC名 |
4-[(1S)-2-amino-1-methoxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H13NO3/c1-13-9(5-10)6-2-3-7(11)8(12)4-6/h2-4,9,11-12H,5,10H2,1H3/t9-/m1/s1 |
InChIキー |
LNPKPYXTDNJNAQ-SECBINFHSA-N |
異性体SMILES |
CO[C@H](CN)C1=CC(=C(C=C1)O)O |
正規SMILES |
COC(CN)C1=CC(=C(C=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1R)-1-(3-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B13425091.png)

![cis-2-Azabicyclo[4.2.0]octane hcl](/img/structure/B13425102.png)
![[(3Z,5E,9Z,11Z)-7-hydroxy-2-(2-hydroxypropanoylamino)-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B13425103.png)
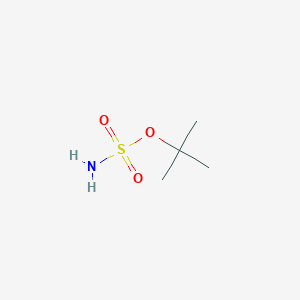


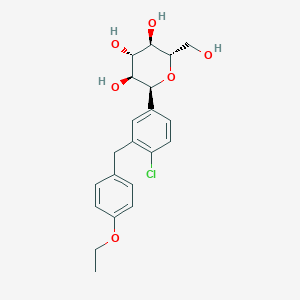
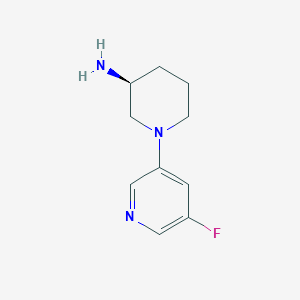
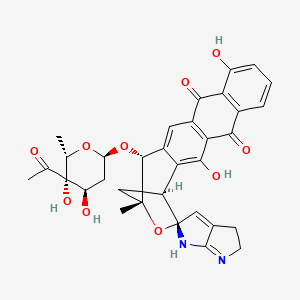
![1-[2-Bromo-6-(difluoromethyl)phenyl]ethanone](/img/structure/B13425156.png)
